molecular formula C12H17ClN2 B1442649 N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride CAS No. 1260785-75-8

N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride

Cat. No. B1442649
M. Wt: 224.73 g/mol
InChI Key: RPYRJLRMFPNSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C12H17ClN2 . It has a molecular weight of 224.72978 .

Scientific Research Applications

Summary of the Application

Indole derivatives, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, are used in the study of crystal structures. These compounds form a planar indole ring system and a phenyl ring, which are linked by weak intermolecular hydrogen bonds and C—H interactions, forming a one-dimensional column structure along the b-axis direction .

Methods of Application or Experimental Procedures

The crystal structure of the compound is determined using X-ray crystallography. The molecule is synthesized, crystallized, and then analyzed using X-ray diffraction .

Results or Outcomes

The analysis reveals the molecular and crystal structure of the compound, providing insights into its chemical context and potential applications .

2. Biological Applications

Summary of the Application

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

These compounds are synthesized and then tested for their biological activities using various in vitro and in vivo assays .

Results or Outcomes

The results of these studies have shown that indole derivatives have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Safety And Hazards

“N-(1H-indol-2-ylmethyl)propan-2-amine hydrochloride” has been classified with Hazard Statements H315 - H318 - H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(1H-indol-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h3-7,9,13-14H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYRJLRMFPNSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Indol-2-yl)methyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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